4-(Aminomethyl)-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H9NO3 It features a benzene ring substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxylamine to form an oxime, followed by reduction with hydrogen in a sodium hydroxide aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting fibrin degradation . This helps in preserving the framework of fibrin’s matrix structure.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the hydroxyl group at the 3-position.
3-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position.
4-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position and the hydroxyl group at the 3-position.
Uniqueness
4-(Aminomethyl)-3-hydroxybenzoic acid is unique due to the presence of both the aminomethyl and hydroxyl groups on the benzene ring
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-(aminomethyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,4,9H2,(H,11,12) |
InChI Key |
PULJAVKYVDOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.